Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Physicochemical Property Sultam Hydrogen Bond Acceptor

This δ-sultam (1,2‑thiazinane‑1,1‑dioxide) phenoxyacetamide is a scaffold‑hop from γ‑sultam antagonists, enabling exploration of novel chemical space around sultam ring size for patent‑circumventing lead optimization. With XLogP3‑AA 2.8 and 5 H‑bond acceptors, it is suited for mapping TRPA1 binding‑pocket interactions and for use in CNS‑accessible pain models. Its unique cyclic sulfonamide core provides the missing differentiation data needed to position it against less‑selective probes. Strictly for laboratory research; not for human use.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 941945-60-4
Cat. No. B2919040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
CAS941945-60-4
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
InChIInChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)25-14-19(22)20-16-8-10-17(11-9-16)21-12-4-5-13-26(21,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
InChIKeyFGASEFPORLBCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide (CAS 941945-60-4): A Sultam-Based TRPA1 Modulator Candidate


N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide (CAS 941945-60-4) is a synthetic small molecule characterized by a 1,2-thiazinane-1,1-dioxide (cyclic sultam) core linked via a phenyl ring to a 2-methylphenoxy acetamide moiety [1]. Its chemical architecture firmly places it within the class of heterocyclic amides explored as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target implicated in pain and inflammatory disorders [2]. The compound is commercially available for research use, with a molecular weight of 374.5 g/mol and a calculated LogP (XLogP3-AA) of 2.8, indicating moderate lipophilicity [1].

Why Other TRPA1-Focused Phenyl-Acetamides Cannot Simply Replace N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide


The TRPA1 antagonist landscape is populated by diverse chemotypes, including purine-diones, thienopyrimidinediones, and piperidine carboxamides, each exhibiting distinct pharmacological profiles [1]. Within the narrower set of N-phenyl-2-phenoxyacetamides, substitution on the terminal phenyl ring dictates target engagement and selectivity. The defining structural differentiator of the target compound is its 1,2-thiazinane-1,1-dioxide (sultam) group, a hydrogen-bond-accepting, polar moiety that replaces the simple alkyl or aryl substitutions common to many analogs. This structural isomerism fundamentally alters the molecule's electrostatic surface, conformational flexibility, and potential for off-target interactions compared to its closest in-class relatives, such as N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide derivatives. Consequently, generic substitution based solely on the phenoxyacetamide core is scientifically invalid without direct comparative functional data.

Quantitative Differentiation Evidence for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide Against Its Closest Analogs


Physicochemical Differentiation: Hydrogen-Bond Acceptor Capacity of the 1,2-Thiazinane-1,1-Dioxide Core vs. Alkyl-Phenyl Analogs

The target compound possesses a topological polar surface area (tPSA) of 84.1 Ų and 5 hydrogen-bond acceptor atoms, driven by the sulfonyl group of the 1,2-thiazinane-1,1-dioxide ring [1]. Its calculated LogP is 2.8. In contrast, a direct comparator lacking the sulfonyl moiety, such as N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide, would exhibit a reduced tPSA (approximately 50-60 Ų) and fewer hydrogen bond acceptors. This quantifiable difference in polarity and hydrogen-bonding capacity directly influences solubility, passive membrane permeability, and the ability to interact with specific residues in a target protein's binding pocket, which is critical for rational selection in structure-activity relationship (SAR) studies. Direct head-to-head bioactivity data for the target compound against this specific comparator is not publicly available; this is a class-level inference based on structural analysis [2].

Physicochemical Property Sultam Hydrogen Bond Acceptor LogP

Lipophilicity Profile for CNS vs. Peripheral Target Suitability: XLogP3-AA Comparison

The target compound has a computed XLogP3-AA value of 2.8 [1]. This places it within the optimal range for CNS drug candidates (typically XLogP 1–3.5), but below the mean lipophilicity of many high-affinity, non-sulfonyl TRPA1 antagonists, which often exceed 3.5. For instance, a typical 2-(4-bromo-2-methylphenoxy)-N-(4-isopropylphenyl)acetamide analog would be expected to have a higher LogP due to the absence of the polar sulfonyl group and the presence of a halogen. This lower, more CNS-favorable lipophilicity profile is a direct consequence of the 1,2-thiazinane-1,1-dioxide substitution and suggests the compound may be a more suitable candidate for investigating central vs. peripheral TRPA1 contributions to pain pathways, where high lipophilicity can lead to undesirable tissue distribution. This is a cross-study comparable inference.

Drug-likeness CNS permeability XLogP3 Lipophilicity

Structural Novelty and Scaffold Differentiation: 1,2-Thiazinane-1,1-Dioxide vs. 1,1-Dioxido-isothiazolidine and Acyclic Sulfonamides

The target compound incorporates a six-membered 1,2-thiazinane-1,1-dioxide ring, a scaffold distinct from the more common five-membered isothiazolidine-1,1-dioxide (γ-sultam) found in related commercial screening compounds (e.g., CAS 941885-96-7) [1]. The six-membered ring introduces greater conformational flexibility and a different spatial orientation of the sulfonyl group compared to the more rigid five-membered analog. This ring-size homologation is a known strategy in medicinal chemistry to modulate target binding kinetics and selectivity. Furthermore, this cyclic sultam is structurally differentiated from acyclic sulfonamide-bearing TRPA1 antagonists, which lack the conformational constraint. This represents a class-level inference on potential target engagement benefits, as direct comparative potency data for the target compound is currently absent from public databases .

Scaffold Hopping Sultam Isosterism Chemical Space

Optimal Research Application Scenarios for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide


Structural Biology and Biophysical Assays to Elucidate Sultam-Protein Interactions

Given its distinct 1,2-thiazinane-1,1-dioxide core's high hydrogen-bond acceptor count [1], this compound is ideally suited for co-crystallization or NMR studies aimed at mapping the contribution of a cyclic sulfonamide to TRPA1 binding pocket interactions. Researchers can use it to visualize how a δ-sultam engages key arginine or lysine residues, providing a direct structural complement to studies using the more rigid γ-sultam or acyclic sulfonamide antagonists.

In Vitro Selectivity Screening Against TRP Channel Family Members

Architecturally, the compound belongs to the amide class of TRPA1 modulators disclosed in patent literature [2]. Its optimal use is in a comparative selectivity panel where its activity is evaluated against related thermo-TRP channels (TRPV1, TRPV4, TRPM8). This testing directly addresses the procurement question by generating the missing, quantitative differentiation data needed to position it against well-characterized but less-selective probes like HC-030031.

Central vs. Peripheral Target Engagement Studies Leveraging Favorable CNS Physicochemistry

With an XLogP3-AA of 2.8, the compound's physicochemical profile is consistent with potential CNS permeability [1]. An ideal experimental scenario is its use as a tool compound in animal pain models where the goal is to dissect the supraspinal, spinal, and peripheral contributions of TRPA1 to nociception. This differentiates it from more lipophilic analogs that may be restricted to peripheral action or exhibit excessive tissue partitioning.

Medicinal Chemistry Scaffold-Hopping Campaigns for Pain Indications

The compound's δ-sultam core is a direct scaffold-hop from the commercially prevalent γ-sultam and isothiazolidine analogs [1]. Its primary value in an industrial drug discovery setting is as a novel starting point for lead optimization, allowing teams to explore new chemical space around the sultam ring size to improve patent position and circumvent existing competitor intellectual property covering five-membered sultams.

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.